molecular formula C22H21NO2 B15138298 11|A-Hsd2-IN-2

11|A-Hsd2-IN-2

Cat. No.: B15138298
M. Wt: 331.4 g/mol
InChI Key: AEHJWBUGBVMBFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the nuclear reaction:

14N(p,α)11C^{14}N(p, \alpha)^{11}C 14N(p,α)11C

This process requires high-energy protons and results in the formation of carbon-11, which is then incorporated into various chemical compounds for use in PET imaging .

Industrial Production Methods

The industrial production of carbon-11-labeled compounds involves the use of automated synthesis modules that can rapidly and efficiently incorporate carbon-11 into a wide range of molecules. These modules are designed to handle the short half-life of carbon-11 and ensure that the labeled compounds are produced quickly and with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbon-11-labeled compounds can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of carbon-11-labeled compounds include:

Major Products Formed

The major products formed from these reactions include carbon-11-labeled amino acids, sugars, and other biologically relevant molecules that are used in PET imaging to study various physiological and pathological processes .

Scientific Research Applications

Carbon-11-labeled compounds have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which carbon-11-labeled compounds exert their effects is primarily through the emission of positrons. When a carbon-11 atom decays, it emits a positron, which travels a short distance before encountering an electron. The positron and electron annihilate each other, producing two gamma photons that travel in opposite directions. These photons are detected by PET scanners, allowing for the visualization of the distribution and concentration of the carbon-11-labeled compound in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Carbon-11

Carbon-11 is unique among PET isotopes due to its ability to be incorporated into a wide range of organic molecules, making it highly versatile for studying various biological processes. Its short half-life allows for rapid imaging, reducing the radiation exposure to patients. Additionally, carbon-11-labeled compounds can be synthesized quickly and with high specificity, making them valuable tools in both research and clinical settings .

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-methyl-4-(3-methylphenoxy)-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C22H21NO2/c1-16-6-4-8-19(14-16)23(3)22(24)18-10-12-20(13-11-18)25-21-9-5-7-17(2)15-21/h4-15H,1-3H3

InChI Key

AEHJWBUGBVMBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C

Origin of Product

United States

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